molecular formula C14H15NO2S B14597628 Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-11-4

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-

Cat. No.: B14597628
CAS No.: 61201-11-4
M. Wt: 261.34 g/mol
InChI Key: ARDVLMIEBRAIKR-UHFFFAOYSA-N
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Description

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a methylthio-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with 2-(methylthio)pyrrole under specific conditions to form the desired methanone compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the correct formation of the product.

Industrial Production Methods

In an industrial setting, the production of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (4-methoxyphenyl)phenyl-
  • Methanone, (4-hydroxyphenyl)phenyl-
  • Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-

Uniqueness

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to its combination of an ethoxyphenyl group and a methylthio-substituted pyrrole ring

Properties

CAS No.

61201-11-4

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

(4-ethoxyphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C14H15NO2S/c1-3-17-11-6-4-10(5-7-11)13(16)12-8-9-15-14(12)18-2/h4-9,15H,3H2,1-2H3

InChI Key

ARDVLMIEBRAIKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC

Origin of Product

United States

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